2-Bromo-1-nitro-4-phenoxybenzene
Description
Properties
CAS No. |
1258545-24-2 |
|---|---|
Molecular Formula |
C12H8BrNO3 |
Molecular Weight |
294.104 |
IUPAC Name |
2-bromo-1-nitro-4-phenoxybenzene |
InChI |
InChI=1S/C12H8BrNO3/c13-11-8-10(6-7-12(11)14(15)16)17-9-4-2-1-3-5-9/h1-8H |
InChI Key |
LEFQAKXPEBSWQZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])Br |
Synonyms |
2-BROMO-1-NITRO-4-PHENOXYBENZENE |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The table below compares key features of 2-Bromo-1-nitro-4-phenoxybenzene with analogs differing in substituents:
Key Observations:
- Intermolecular Interactions: Compounds like 4-Bromo-1-nitrobenzene exhibit π-π stacking (3.6–3.7 Å) and hydrogen bonding, which influence crystallinity and melting points. The phenoxy group in the target compound may enhance stacking due to its bulky aromatic nature .
- Solubility: Nitro and bromine substituents generally reduce solubility in polar solvents, but the phenoxy group could improve solubility in organic solvents like dichloromethane .
Preparation Methods
Reaction Overview
The most efficient method involves a two-stage process using phenol, cesium carbonate (Cs₂CO₃), and 2-bromo-4-fluoronitrobenzene in acetonitrile. This approach achieves a 94% yield, with the following steps:
Stage 1 : Phenol (11.1 g, 118 mmol) is added to a suspension of Cs₂CO₃ (46.2 g, 142 mmol) in acetonitrile (295 mL) and stirred at 20°C for 10 minutes. The base deprotonates phenol to generate a phenoxide ion, enhancing its nucleophilicity.
Stage 2 : 2-Bromo-4-fluoronitrobenzene (26.0 g, 118 mmol) is introduced, and the mixture is heated to 50°C for 65 hours. The elevated temperature facilitates SNAr, where the phenoxide displaces the fluorine atom ortho to the nitro group.
Workup and Purification
Post-reaction, the mixture is cooled, filtered to remove Cs₂CO₃, and concentrated. The residue is dissolved in ethyl acetate (150 mL) and washed sequentially with 1 N NaOH (250 mL), water (2×250 mL), and brine (250 mL). After drying over Na₂SO₄, silica gel chromatography using heptane as the eluant yields the product as a pale yellow oil.
Key Characterization Data:
-
¹H NMR (400 MHz, CDCl₃) : δ 6.97 (dd, J = 9.1, 2.6 Hz, 1H), 7.08–7.12 (m, 2H), 7.26–7.31 (m, 2H), 7.43–7.49 (m, 2H), 7.95 (d, J = 9.1 Hz, 1H).
-
Molecular Formula : C₁₂H₈BrNO₃.
-
Molecular Weight : 294.10 g/mol.
Potassium Carbonate-Based Methodology in Dimethylformamide
Reaction Conditions
An alternative route employs potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 110°C. While this method uses a similar SNAr mechanism, the substituents on the starting materials differ: 2-bromo-4-methylphenol reacts with 1-fluoro-2-nitro-4-(trifluoromethyl)benzene.
Procedure :
-
2-Bromo-4-methylphenol (20 mmol, 2.41 mL) and K₂CO₃ (40 mmol, 5.53 g) are combined in DMF (40 mL).
-
After 10 minutes of stirring, 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (20 mmol, 2.55 mL) is added, and the mixture is heated to 110°C for 10 hours.
Isolation and Yield
The reaction is quenched with CH₂Cl₂ (100 mL), washed with 1 M NaOH (100 mL), water (3×100 mL), and brine (100 mL). The organic layer is concentrated, and recrystallization from CH₂Cl₂/petroleum ether affords the product as a yellow solid in 72% yield.
Key Characterization Data:
-
¹H NMR (400 MHz, CDCl₃) : δ 8.25 (d, J = 2.7 Hz, 1H), 7.67 (dd, J = 8.9, 2.6 Hz, 1H), 7.50 (d, J = 2.8 Hz, 1H), 7.20 (dd, J = 8.3, 2.9 Hz, 1H), 7.07 (d, J = 8.2 Hz, 1H), 6.84 (d, J = 8.8 Hz, 1H).
-
¹³C NMR (101 MHz, CDCl₃) : δ 153.4, 148.3, 135.2, 132.1, 129.8, 128.7, 124.5, 122.3, 121.9, 117.6, 114.2.
Comparative Analysis of Methodologies
Mechanistic Insights
Both methods proceed via SNAr, where the electron-withdrawing nitro group activates the aromatic ring toward nucleophilic attack. The higher yield in the Cs₂CO₃/MeCN method may stem from:
-
Superior leaving group ability : Fluorine’s electronegativity facilitates displacement compared to bromine.
-
Solvent effects : Acetonitrile’s moderate polarity enhances ion pairing, accelerating phenoxide formation.
In contrast, the K₂CO₃/DMF method employs a trifluoromethyl group, which increases steric hindrance and electronic deactivation, explaining the lower yield.
Critical Factors Influencing Reaction Efficiency
Base Selection
Solvent Choice
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Bromo-1-nitro-4-phenoxybenzene with high purity?
- Methodological Answer : A two-step approach is recommended:
Bromination and Nitration : Introduce bromine and nitro groups sequentially on the benzene ring. Bromination at position 2 can be achieved using Br₂/FeBr₃, followed by nitration at position 1 with HNO₃/H₂SO₄. Monitor regioselectivity via thin-layer chromatography (TLC) .
Phenoxy Group Introduction : Utilize Ullmann coupling or nucleophilic aromatic substitution (SNAr) to attach the phenoxy group at position 3. For SNAr, activate the aryl bromide with a nitro group (electron-withdrawing) and react with phenol under basic conditions (K₂CO₃ in DMF at 120°C). Purify via column chromatography (silica gel, hexane/ethyl acetate) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (δ 7.5–8.5 ppm for aromatic protons), ¹³C NMR (δ 120–160 ppm for carbons adjacent to Br/NO₂), and DEPT-135 to distinguish CH₃/CH₂ groups. Coupling patterns resolve substituent positions .
- IR : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1340 cm⁻¹ (NO₂ symmetric stretch). Ether C-O-C stretch appears at ~1250 cm⁻¹ .
- Mass Spectrometry : Molecular ion [M]⁺ at m/z 308 (C₁₂H₈BrNO₃), with fragments corresponding to Br loss (m/z 229) and NO₂ cleavage (m/z 262) .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound derivatives?
- Methodological Answer :
- Crystallization : Grow crystals via slow evaporation in dichloromethane/hexane. Bromine’s heavy atom effect enhances X-ray scattering .
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Collect data up to 0.8 Å resolution.
- Refinement : Employ SHELXL ( ) for structure solution. Apply anisotropic displacement parameters for Br and O atoms. Validate using R-factor (<5%) and residual electron density maps .
Q. What computational methods predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?
- Methodological Answer :
- DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) to model the electron-deficient aromatic ring. Calculate Fukui indices (f⁻) to identify electrophilic sites. The nitro group at position 1 directs nucleophiles to position 4 (para to phenoxy) due to resonance effects .
- Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict activation energies. Substituent effects reduce LUMO energy, favoring SNAr at specific positions .
Q. How do steric and electronic effects influence regioselectivity in further functionalization reactions?
- Methodological Answer :
- Steric Effects : The phenoxy group at position 4 creates steric hindrance, disfavoring reactions at adjacent positions.
- Electronic Effects : Nitro (meta-directing) and bromine (ortho/para-directing) compete. Use Hammett σ constants (σₘ-NO₂ = +0.71) to predict substituent influence. Experimental validation via competitive reactions with Cl⁻/NH₂⁻ nucleophiles is recommended .
Q. What strategies mitigate contradictions in reported spectroscopic data for brominated nitroaromatics?
- Methodological Answer :
- Cross-Validation : Combine XRD (definitive bond lengths/angles) with 2D NMR (COSY, HSQC) to resolve signal overlaps .
- Reference Standards : Compare with NIST-curated data (e.g., IR spectra in ) to identify artifacts. For mass spectrometry, use high-resolution instruments (HRMS) to distinguish isotopic patterns (⁷⁹Br vs. ⁸¹Br) .
- Statistical Analysis : Apply principal component analysis (PCA) to datasets from multiple labs, as suggested in qualitative research frameworks ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
